Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the morpholin-4-ylacetylamino group and the ethyl ester group. Common reagents used in these reactions include thiophene derivatives, morpholine, acylating agents, and ethylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene or morpholine rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives with different substituents, such as:
- Ethyl 2-(2-piperidin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate
- Ethyl 2-(2-pyrrolidin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate is unique due to the presence of the morpholine moiety, which may impart specific chemical and biological properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N2O4S2 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 2-[(2-morpholin-4-ylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-23-17(21)15-12(13-4-3-9-24-13)11-25-16(15)18-14(20)10-19-5-7-22-8-6-19/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,20) |
InChI Key |
KMIPWJVRZJVEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
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